molecular formula C14H12BrN3O2S2 B2450360 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251682-13-9

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2450360
CAS No.: 1251682-13-9
M. Wt: 398.29
InChI Key: SAJCXUOUBFBROO-UHFFFAOYSA-N
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Description

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to an azetidine ring, which is further substituted with a 5-bromothiophene sulfonyl group

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S2/c15-12-5-6-13(21-12)22(19,20)18-7-9(8-18)14-16-10-3-1-2-4-11(10)17-14/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCXUOUBFBROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving suitable precursors such as β-amino alcohols.

    Sulfonylation with 5-Bromothiophene: The final step involves the sulfonylation of the azetidine ring with 5-bromothiophene sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, leading to debromination or desulfonylation.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or desulfonylated derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with benzo[d]imidazole structures exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of sulfonyl groups in compounds similar to 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole enhances their interaction with microbial targets, potentially inhibiting growth and proliferation .

Anticancer Activity
The anticancer potential of benzo[d]imidazole derivatives is well-documented. Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, such as colorectal carcinoma (HCT116). The mechanism often involves interference with cellular pathways critical for cancer cell survival. For example, certain derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating superior efficacy .

Synthetic Methodologies

The synthesis of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Azetidine Ring : Utilizing appropriate reagents to create the azetidine structure which is pivotal for the compound's biological activity.
  • Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological interactions.
  • Benzimidazole Coupling : Finally, coupling with benzimidazole moieties to complete the structure.

These synthetic strategies are crucial for optimizing yield and purity, which directly affect the compound's biological performance .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives, including those structurally related to 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole, significant antimicrobial effects were observed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, suggesting potential for development into effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of similar compounds revealed that certain derivatives exhibited remarkable potency against HCT116 cells. The study highlighted that modifications in the chemical structure could lead to enhanced selectivity and reduced toxicity compared to conventional chemotherapeutics .

Summary of Findings

The applications of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole extend across various fields of medicinal chemistry, particularly in antimicrobial and anticancer research. The structural features that contribute to its biological activity make it a promising candidate for further investigation and development.

Application Area Biological Activity Key Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaSignificant MIC values indicating strong activity
AnticancerPotent against colorectal carcinoma (HCT116)IC50 values lower than standard treatments

Mechanism of Action

The mechanism of action of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The azetidine ring and the sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
  • 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Uniqueness

Compared to similar compounds, 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole stands out due to its benzimidazole core, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring strong and specific interactions with biological targets.

Biological Activity

The compound 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a novel organic molecule that combines elements of azetidine and benzoimidazole frameworks, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Features

The compound features a bromothiophene moiety and a sulfonamide group , which are often associated with significant biological activity. Its structural formula can be represented as follows:

C11H9BrN2O2S\text{C}_{11}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The presence of the sulfonamide group may enhance binding affinity to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. Additionally, the bromothiophene component could contribute to its reactivity and potential as a pharmaceutical agent.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds similar to 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole:

1. Anticancer Activity

Compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives containing the benzoimidazole framework have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

CompoundActivityCell Lines Tested
2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazoleAnticancerMCF-7, A549, PC3

2. Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds suggest potential applications in treating bacterial infections .

CompoundActivityMIC (µg/mL)
2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazoleAntimicrobialVaries by strain

Case Studies

Several case studies have reported on the biological activities of related compounds:

  • Antimalarial Activity : A series of hydrazones related to the sulfonamide class demonstrated significant antimalarial effects in vitro and in vivo against Plasmodium falciparum, indicating that structural components similar to those in 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole may also confer similar properties .
  • Cytotoxicity Studies : In vitro studies showed that derivatives with the benzoimidazole structure exhibited cytotoxic effects on various cancer cell lines, reinforcing the potential of this compound in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzimidazole precursors with sulfonated azetidine intermediates. For example, Suzuki-Miyaura coupling (introducing aryl/heteroaryl groups) or nucleophilic substitution (sulfonylation) can be employed. Key steps include:
  • Sulfonylation : Reacting 5-bromothiophene-2-sulfonyl chloride with azetidine derivatives under anhydrous conditions (e.g., DCM, TEA catalyst) .
  • Cyclization : Using o-phenylenediamine derivatives with aldehydes/ketones in acidic media (e.g., acetic acid) to form the benzimidazole core .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate pure products.
    Optimization involves adjusting solvent polarity, temperature (e.g., 70–110°C), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI⁺/ESI⁻) to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
  • Elemental Analysis : Confirm C/H/N/S/Br content with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G* basis sets (Gaussian 09) to optimize geometry, calculate electrostatic potentials, and predict reactive sites. Compare HOMO-LUMO gaps to assess stability .
  • Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., bacterial enzymes) using PDB IDs (e.g., 1JIJ for S. aureus). Analyze binding affinities (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg residues) .
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess complex stability (RMSD ≤ 2 Å) .

Q. How can crystallography data (SHELX/OLEX2) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD. Ensure R-factor < 0.05 and completeness > 99% .
  • Refinement (SHELXL) : Apply anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Validate with R₁/wR₂ convergence .
  • Visualization (OLEX2) : Generate ORTEP diagrams to confirm azetidine ring puckering and sulfonyl group orientation .

Q. How can contradictions in biological activity data (e.g., MIC variability) be addressed across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus or E. coli (e.g., broth microdilution, 24 h incubation) .
  • SAR Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) using MIC data (Table 1):
SubstituentMIC (µg/mL)Target PathogenReference
5-Bromo2–4S. aureus
4-Methoxy8–16E. coli
  • Cytotoxicity Screening : Test against HEK-293 cells (CC₅₀ ≥ 50 µg/mL) to rule off-target effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar benzimidazole derivatives?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC/HPLC at intermediate steps to identify side products (e.g., over-sulfonylation).
  • Catalyst Screening : Compare Pd₂(dba)₃ (yield 85%) vs. Pd/C (yield 60%) for Suzuki coupling .
  • Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but increase hydrolysis risk vs. THF .

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